molecular formula C7H11N7S B1232060 Aziprotryne CAS No. 4658-28-0

Aziprotryne

Cat. No. B1232060
CAS RN: 4658-28-0
M. Wt: 225.28 g/mol
InChI Key: AFIIBUOYKYSPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aziprotryne is a compound of interest in analytical chemistry, particularly for its detection and determination in environmental samples. The research has explored various methodologies for analyzing aziprotryne, highlighting its relevance in monitoring environmental pollution and ensuring water safety.

Synthesis Analysis

Direct synthesis details of Aziprotryne are not provided in the available literature. However, the synthesis of related azines and azaborines indicates methodologies that might be relevant for aziprotryne or compounds with similar structural features. These methods include condensation reactions, ring-fusion reactions, and the utilization of azides in synthesizing complex organic molecules with potential biological and chemical applications (Chourasiya et al., 2019).

Molecular Structure Analysis

While specific molecular structure analysis of aziprotryne is not detailed, the study of azines and their structural properties offers insights into the electronic structure and tautomerism, which are relevant for understanding the behavior of nitrogen-containing heterocycles such as aziprotryne (Chourasiya et al., 2019).

Chemical Reactions and Properties

Research has focused on the electrochemical detection of aziprotryne, demonstrating its behavior in reduction and oxidation processes. These studies employ electrodes modified with materials like cobalt phthalocyanine to facilitate the electrocatalytic reduction of aziprotryne, revealing its reactivity and interaction with electrochemical sensors (Chicharro et al., 2002).

Physical Properties Analysis

The physical properties of aziprotryne, such as solubility, absorption, and emission characteristics, are indirectly touched upon through studies focusing on its detection in environmental samples. These methods imply the compound's stability and reactivity under various conditions, although specific physical properties are not detailed in the literature reviewed.

Chemical Properties Analysis

Aziprotryne's chemical properties, particularly its electroanalytical behavior, are highlighted in studies exploring its determination in water samples. These studies indicate aziprotryne's reactivity and its potential for electrochemical analysis, providing a foundation for understanding its chemical behavior in analytical contexts (Gálvez et al., 2000).

For further details and a deeper dive into the chemical and physical properties of aziprotryne, the original research articles provide comprehensive insights and methodologies:

Scientific Research Applications

Field of Application: Agriculture

Aziprotryne is a type of triazine herbicide . Herbicides are widely used in agriculture to control the propagation of many annual broadleaf and grassy weeds .

Summary of the Application

In a study conducted in the agricultural regions of Liaoning Province, China, Aziprotryne was one of twelve kinds of triazine herbicides found in soil samples . These herbicides are used to control weed growth and are essential for maintaining crop health .

Methods of Application or Experimental Procedures

The study involved tracking the composition, spatial, and temporal distribution characteristics of triazine herbicides in arable soils and corns . All samples were analyzed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) .

Results or Outcomes

The study found that Aziprotryne, along with other triazine herbicides, were present in the soil samples . The maximum concentration of atrazine, another triazine herbicide, in the soils was 73.80 µg·kg −1 . Five kinds of triazine herbicides were found in corns in the region including atrazine, simazine, prometryn, atrazine-desethyl and atrazine-desethyl-desisopropyl with the detection rate 96.4%, 17.8%, 14.3%, 60.7% and 46.4%, respectively .

Field of Application: Chemical Analysis

Aziprotryne is often used as a standard in chemical analysis . It’s used in laboratories to calibrate instruments and ensure accurate measurements .

Summary of the Application

In chemical analysis, Aziprotryne is used as a reference compound. It helps in the identification and quantification of other substances within a sample .

Methods of Application or Experimental Procedures

Aziprotryne is typically used in techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These techniques separate the components of a mixture, allowing for the identification and quantification of each component .

Results or Outcomes

The use of Aziprotryne as a standard ensures the accuracy and reliability of the results obtained from chemical analyses .

Field of Application: Environmental Monitoring

Aziprotryne can also be detected and quantified in environmental samples, such as water .

Summary of the Application

In environmental monitoring, the presence of Aziprotryne can indicate contamination from agricultural runoff, as it is a herbicide .

Methods of Application or Experimental Procedures

A modified carbon paste electrode with phthalocyanine is used to detect and determine Aziprotryne in environmental and tap water samples .

Results or Outcomes

The method has a detection limit of 9 ng/mL and a stable response over 35 minutes .

Field of Application: Chemical Analysis

Aziprotryne is often used as a standard in chemical analysis . It’s used in laboratories to calibrate instruments and ensure accurate measurements .

Summary of the Application

In chemical analysis, Aziprotryne is used as a reference compound. It helps in the identification and quantification of other substances within a sample .

Methods of Application or Experimental Procedures

Aziprotryne is typically used in techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These techniques separate the components of a mixture, allowing for the identification and quantification of each component .

Results or Outcomes

The use of Aziprotryne as a standard ensures the accuracy and reliability of the results obtained from chemical analyses .

Field of Application: Environmental Monitoring

Aziprotryne can also be detected and quantified in environmental samples, such as water .

Summary of the Application

In environmental monitoring, the presence of Aziprotryne can indicate contamination from agricultural runoff, as it is a herbicide .

Methods of Application or Experimental Procedures

A modified carbon paste electrode with phthalocyanine is used to detect and determine Aziprotryne in environmental and tap water samples .

Results or Outcomes

The method has a detection limit of 9 ng/mL and a stable response over 35 minutes .

Safety And Hazards

In case of accidental release of Aziprotryne, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

4-azido-6-methylsulfanyl-N-propan-2-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N7S/c1-4(2)9-5-10-6(13-14-8)12-7(11-5)15-3/h4H,1-3H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIIBUOYKYSPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)SC)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041615
Record name Aziprotryne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aziprotryne

CAS RN

4658-28-0
Record name Aziprotryne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4658-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aziprotryne [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004658280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aziprotryne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aziprotryne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZIPROTRYNE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB6H0KNM39
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aziprotryne
Reactant of Route 2
Reactant of Route 2
Aziprotryne
Reactant of Route 3
Aziprotryne
Reactant of Route 4
Reactant of Route 4
Aziprotryne
Reactant of Route 5
Reactant of Route 5
Aziprotryne
Reactant of Route 6
Reactant of Route 6
Aziprotryne

Citations

For This Compound
292
Citations
A Zapardiel, E Bermejo, JA Pérez… - Fresenius' journal of …, 2000 - Springer
… aziprotryne by cyclic voltammetry and a glassy carbon electrode in the reduction process to determine aziprotryne … the determination of aziprotryne in environmental water using a prior …
Number of citations: 22 link.springer.com
K YAMADA, H YAMAZOE, F WATANABE, T TANABE… - Eisei kagaku, 1971 - jstage.jst.go.jp
Acute toxicity (LDao) value by oral administration after 48 hr was 2970 mg/kg (2434—3929 mg/kg) for male mice and was 3600 mg/kg (2951—4392 mg/kg) for male rats. Sedation, …
Number of citations: 1 www.jstage.jst.go.jp
M Chicharro, A Zapardiel, E Bermejo… - … Journal Devoted to …, 2002 - Wiley Online Library
… A detection limit of 9 ng/mL (0.9 ng aziprotryne) was obtained for a sample … aziprotryne in environmental and tap water samples; using a prior solid‐phase extraction step, aziprotryne …
R Gálvez, M Pedrero, F Buyo… - Fresenius' journal of …, 2000 - Springer
… behavior of the reduction of the herbicides aziprotryne (2-azido-4… of the continuous aqueous phase for aziprotryne, and at pH 3.0 … Using differential pulse polarography, aziprotryne and …
Number of citations: 9 link.springer.com
TG Marks, JM Smith - … with mixtures of aziprotryne and simazine for …, 1970 - cabdirect.org
… mixture aziprotryne+ simazine at 1.79+ 0.13 pounds per acre was as selective as aziprotryne … The results of taint tests indicate that aziprotryne+ simazine rates up to 3.58+ 0.25 pounds …
Number of citations: 2 www.cabdirect.org
A Walker, HA Roberts - Weed Research, 1975 - Wiley Online Library
… propachlor, propyzamide, aziprotryne and prometryne were … propyzamide, aziprotryne and prometryne, variability in … applications of prometryne, aziprotryne and propyzamide could be …
Number of citations: 22 onlinelibrary.wiley.com
M Hall - Australian Forestry, 1986 - Taylor & Francis
… evidence of pine damage with aziprotryne at 6.0 kg ha-l ai. … , (3.0 kg ha- 1), aziprotryne did not significantly reduce grass dry … with a suitable rate of aziprotryne may provide an effective …
Number of citations: 3 www.tandfonline.com
F Dastgheib - Proceedings of the New Zealand Plant Protection …, 1995 - nzpps.org
Weed control in cabbages with aziprotryne, clethodim and their combination | Proceedings of the New Zealand Plant Protection Conference … Weed control in cabbages with …
Number of citations: 2 nzpps.org
R Labrada, E Paredes - Agrotecnia de Cuba, 1980 - cabdirect.org
… by post-transplanting application of aziprotryne (1-2 kg/ha), post-transplanting application of mixtures of DCPA (4.5 kg/ha ai) or propachlor (3.25 kg/ha ai) with aziprotryne (1-2 kg/ha ai) …
Number of citations: 3 www.cabdirect.org
JM King - Herbicide evaluation in peas 1969-70., 1970 - cabdirect.org
… applications of aziprotryne at 1.78 and 1.95 pounds per acre … pounds per acre to aziprotryne considerably enhanced control… pounds per acre to aziprotryne improved the effectiveness of …
Number of citations: 3 www.cabdirect.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.